molecular formula C7H7N3 B6324004 6-Methyl-5H-pyrrolo[3,2-b]pyrazine CAS No. 1312891-31-8

6-Methyl-5H-pyrrolo[3,2-b]pyrazine

Cat. No.: B6324004
CAS No.: 1312891-31-8
M. Wt: 133.15 g/mol
InChI Key: NOVCJZAVHSEZDU-UHFFFAOYSA-N
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Description

6-Methyl-5H-pyrrolo[3,2-b]pyrazine (CAS 1312891-31-8) is a high-purity chemical building block supplied for research and development purposes. With the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol, this compound is part of the pharmaceutically important pyrrolopyrazine chemical class, which has demonstrated significant relevance in medicinal chemistry and drug discovery . Compounds based on the pyrrolo[2,3-b]pyrazine scaffold, a closely related core structure, have been identified as potent and selective kinase inhibitors . Specifically, these derivatives have been developed through structure-based design to target Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types, presenting a promising target for anticancer therapies . The structural features of this heterocyclic scaffold allow it to form key hydrogen bonds within the kinase hinge region, making it a valuable template for developing novel therapeutic agents . This product is intended for use as a key intermediate in the synthesis of target molecules for biochemical screening and pharmacological studies. Researchers are advised to handle the compound in accordance with laboratory safety protocols, as it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For laboratory use only. Keep in a dark place, sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-methyl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVCJZAVHSEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions from Multi-Step Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1Pyrazine-2,5-diamine, Ethanol, DMF50–60°C3–5N/A
2H₂SO₄ (conc.)90–120°C2–4N/A
3Paratoluensulfonyl chloride, Toluene90–120°C1.5–2.5N/A

One-Pot Multicomponent Reactions

A one-pot synthesis strategy, reported in Beilstein Journal of Organic Chemistry, utilized 4-hydroxy-6-methyl-2H-pyran-2-one, arylglyoxals, and amines to assemble pyrrolo[3,4-b]pyridine-4,5-diones. Although this method targets a pyridine-dione core, the reaction’s modularity suggests adaptability for pyrrolo[3,2-b]pyrazines. By substituting pyran-2-one with a pyrazine derivative and optimizing the amine component, this approach could yield the desired methyl-substituted product. The study reported yields of 30–70% under acidic conditions (HCl/AcOH), highlighting the importance of catalyst selection.

Table 2: Yield Optimization in Multicomponent Reactions

EntryCatalyst SystemTemperatureTime (h)Yield (%)
1HCl/AcOH (1:1)Reflux182
2TsOH/AcOH (1:20)Reflux414
3H₂SO₄/AcOH (1:20)Reflux144

Cyclization Following Quaternization or Alkylation

The HETEROCYCLES journal described the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-ones via Chichibabin quaternization-cyclization. Methoxy-methylpyrazine derivatives were treated with bromoacetone to form quaternary salts, which underwent cyclization under basic conditions to yield the fused heterocycle. Applying this strategy to 3-methoxy-6-methylpyridazine with methylating agents could facilitate the formation of 6-methyl-5H-pyrrolo[3,2-b]pyrazine. The study noted that protonation at the pyrazine nitrogen stabilizes the intermediate, enabling efficient cyclization.

Table 3: Cyclization Reactions for Pyrrolopyrazine Derivatives

SubstrateAlkylating AgentConditionsProduct Yield (%)
3-Methoxy-6-methylpyridazineBromoacetoneNaHCO₃, Reflux60–70

Halogenation and Functional Group Interconversion

Post-cyclization functionalization offers a route to introduce methyl groups. For example, the patent CN110156791A detailed halogenation using hydrogen halides (HX) to generate bromo or chloro intermediates, which could undergo nucleophilic substitution with methyl Grignard reagents. This stepwise approach allows precise control over substituent placement.

Comparative Analysis of Synthetic Routes

The multi-step method provides structural versatility but requires rigorous optimization of reaction conditions to avoid side products. In contrast, one-pot reactions reduce purification steps but may limit regioselectivity. Cyclization-based approaches balance efficiency and control, particularly when leveraging stable intermediates like quaternary salts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5H-pyrrolo[3,2-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolo[3,2-b]pyrazine-2,3-diones, while reduction reactions can produce pyrrolo[3,2-b]pyrazine-2,3-diamines .

Scientific Research Applications

Chemical Properties and Structure

6-Methyl-5H-pyrrolo[3,2-b]pyrazine features a fused pyrrole and pyrazine ring system. The molecular formula is C7H8N2C_7H_8N_2 with a molecular weight of approximately 132.15 g/mol. Its unique structure contributes to its biological reactivity and potential therapeutic uses.

This compound exhibits a variety of biological activities, making it a subject of interest in several fields:

  • Antimicrobial Activity : Studies indicate that pyrrolopyrazine derivatives have shown promising antimicrobial effects against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Kinase Inhibition : A significant area of research involves the inhibition of protein kinases. Kinases play crucial roles in cell signaling pathways that regulate growth and differentiation. 6-Methyl-5H-pyrrolo[3,2-b]pyrazine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are implicated in various cancers and neurodegenerative disorders .

Therapeutic Applications

The therapeutic potential of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine extends across several areas:

  • Cancer Treatment : Due to its ability to inhibit key kinases involved in tumor growth, this compound is being studied as a potential anti-cancer agent. Its selective inhibition could lead to targeted therapies with fewer side effects compared to conventional chemotherapy .
  • Neurodegenerative Disorders : The compound's action on GSK-3 makes it a candidate for treating diseases such as Alzheimer's and Parkinson's by potentially stabilizing neurodegenerative processes .
  • Infectious Diseases : Its antimicrobial properties suggest possible applications in developing new antibiotics or treatments for infections resistant to current therapies.

Case Studies

Several studies highlight the effectiveness of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine:

Study ReferenceFocus AreaFindings
AntimicrobialDemonstrated significant activity against multiple bacterial strains.
Cancer ResearchInhibited CDK activity leading to reduced proliferation of cancer cells in vitro.
NeuroprotectionShowed potential neuroprotective effects through GSK-3 inhibition in cellular models.

Mechanism of Action

The mechanism of action of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Regioselectivity : Microwave irradiation enhances cyclization efficiency for fused pyrazines compared to conventional methods .
  • Substituent Effects : Chloro or methyl groups at specific positions (e.g., 3-Cl in pyrrolo[2,3-b]pyrazine) alter reactivity and stability .

Optical and Electronic Properties

Substituents and ring fusion significantly impact optical behavior:

Compound λmax (nm) Emission (nm) Bathochromic Shift Key Feature Reference
6-Methyl-5H-pyrrolo[3,2-b]pyrazine 358–380 420–450 Moderate ICT* in substituted forms
1,5-Dihydrodipyrrolo[3,2-b]pyrazine (Phenyl) 386–410 450–480 Significant Extended conjugation
Pyrido[2,3-b]pyrazine 350–370 400–430 Minimal π-deficient core

*ICT = Intramolecular Charge Transfer

Key Observations :

  • Conjugation Length : Phenyl/acetylene substituents in dipyrrolopyrazines induce red shifts (λmax up to 410 nm) via extended π-systems .
  • Electron Deficiency : Pyrido[2,3-b]pyrazine exhibits stronger electron-withdrawing properties, favoring charge-transfer applications .

Key Observations :

  • Structural Specificity : Replacing pyridine with pyrazine (e.g., 5H-pyrrolo[2,3-b]pyrazine) improves FGFR binding by 5-fold due to enhanced hydrogen bonding .
  • Substituent Impact : Chloro derivatives (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine) show potent antibacterial activity, while methyl groups optimize kinase inhibition .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) reveals that fused pyrrolopyrazines exhibit high thermal stability (Td > 300°C). For example:

  • 6i (dipyrrolo[3,2-b]pyrazine derivative): Td = 325°C, Tm = 210°C .
  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Density = 1.531 g/cm³, indicating compact molecular packing .

Biological Activity

6-Methyl-5H-pyrrolo[3,2-b]pyrazine is a nitrogen-containing heterocyclic compound that has drawn significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine is C7H7N3. The compound features a unique structural framework that combines a pyrrole ring fused with a pyrazine ring, which contributes to its biological activity.

Biological Activities

6-Methyl-5H-pyrrolo[3,2-b]pyrazine exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has shown potential against various microbial strains.
  • Antitumor Properties : It has been evaluated for its ability to inhibit cancer cell growth.
  • Kinase Inhibition : The compound interacts with several kinase targets, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple microbial strains
AntitumorInhibits growth in cancer cell lines
Kinase InhibitionTargets FGFR and other kinases

The primary mechanism through which 6-Methyl-5H-pyrrolo[3,2-b]pyrazine exerts its biological effects is through the inhibition of specific kinases. Kinases are crucial for various cellular processes, including cell cycle progression and apoptosis. The compound forms hydrogen bonds with the kinase hinge region, effectively inhibiting their activity.

Biochemical Pathways

Inhibition of kinase activity by this compound can lead to alterations in:

  • Cell Cycle Progression : Disruption in the normal progression can trigger apoptosis in cancerous cells.
  • Gene Expression : Changes in phosphorylation status affect gene regulation and cellular metabolism.

Case Studies

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • A study demonstrated that derivatives of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine showed significant inhibition of FGFRs, which are implicated in various cancers. Compound optimization led to enhanced selectivity and metabolic properties for potential therapeutic use .
  • Antimicrobial Efficacy :
    • Research indicated that 6-Methyl-5H-pyrrolo[3,2-b]pyrazine exhibited effective antimicrobial properties against Enterococcus faecalis, suggesting its potential use in treating bacterial infections .

Synthesis and Derivatives

The synthesis of 6-Methyl-5H-pyrrolo[3,2-b]pyrazine can be achieved through various methods involving palladium-catalyzed reactions. The development of derivatives has expanded its potential applications in drug discovery.

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Palladium-Catalyzed Coupling63-96
One-Pot SynthesisVaries

Q & A

Basic: What are the common synthetic methodologies for preparing 6-methyl-5H-pyrrolo[3,2-b]pyrazine derivatives?

Synthesis of pyrrolopyrazine derivatives often involves regioselective strategies such as microwave-assisted cyclization and transition-metal-catalyzed coupling reactions . For example, 1,5- and 1,7-dihydrodipyrrolo[3,2-b]pyrazine derivatives can be synthesized via microwave irradiation (120°C, 50 minutes), achieving yields >80% . Metal-catalyzed methods (e.g., Pd(PPh₃)₂Cl₂/CuI) enable functionalization of the pyrrolopyrazine core with alkynes or aryl boronic acids, as demonstrated in thieno[3,4-b]pyrazine synthesis . Key characterization techniques include ¹H/¹³C NMR, LC-MS, and HRMS to confirm regiochemistry and purity .

Advanced: How can regioselectivity challenges in pyrrolopyrazine synthesis be addressed?

Regioselectivity is influenced by substituent effects and reaction conditions . For instance, microwave irradiation promotes intramolecular cyclization of precursors like 3-chloro-5H-pyrrolo[2,3-b]pyrazine, favoring 1,5-dihydrodipyrrolo derivatives over 1,7-isomers due to steric and electronic stabilization . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental optimization, such as varying solvents (NMP vs. THF) or catalysts (Pd vs. Cu), further refines selectivity .

Basic: What analytical techniques are critical for characterizing pyrrolopyrazine derivatives?

Essential techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., δ 7.42 ppm for aromatic protons in 1,5-dimethyl-DPP) and confirms substitution patterns .
  • HRMS/LC-MS : Verifies molecular weight and fragmentation pathways (e.g., [M+H]⁺ at m/z 187.1 for 1,5-dimethyl-DPP) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., decomposition temperatures >250°C for optoelectronic applications) .

Advanced: How can computational modeling predict the photophysical properties of pyrrolopyrazine derivatives?

Multiconfiguration time-dependent Hartree (MCTDH) methods model excited-state dynamics by simulating nuclear motion on potential energy surfaces. For pyrazine derivatives, a 24-mode Hamiltonian accurately reproduces S₂→S₁ internal conversion and UV/Vis spectra . Symmetry analysis (e.g., C₂v point group) and vibronic coupling parameters guide interpretations of spectral broadening and charge-transfer behavior .

Basic: What biological activities have been reported for pyrrolopyrazine derivatives?

Pyrrolopyrazines exhibit anticancer , antimicrobial , and kinase-inhibitory activities. For example:

  • FGFR1 inhibitors derived from 5H-pyrrolo[2,3-b]pyrazine show IC₅₀ values <10 nM in enzymatic assays .
  • Hydrazine derivatives demonstrate broad-spectrum antimicrobial action against multidrug-resistant strains .
  • Neuroprotective effects are linked to modulation of apoptotic pathways in neurodegenerative models .

Advanced: How are structure-activity relationships (SAR) optimized for kinase inhibitors?

SAR optimization involves:

  • Co-crystal structure analysis : Identifying key interactions (e.g., hydrogen bonds with FGFR1’s hinge region) .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances binding affinity and metabolic stability .
  • Selectivity profiling : Screening against off-target kinases (e.g., c-Met, VEGFR2) minimizes toxicity .

Basic: How are pyrrolopyrazines evaluated for optoelectronic applications?

Critical evaluations include:

  • Photoluminescence quantum yield (PLQY) : Measures emission efficiency (e.g., PLQY >50% for DPP derivatives) .
  • Electrochemical bandgap determination : Cyclic voltammetry estimates HOMO/LUMO levels (e.g., -5.2 eV and -3.4 eV for thieno[3,4-b]pyrazines) .
  • Morphological analysis : Atomic force microscopy (AFM) assesses thin-film crystallinity .

Advanced: What strategies enhance charge transport in pyrrolopyrazine-based materials?

  • π-Extension : Fusing thiophene or quinoxaline rings reduces bandgaps (e.g., 1.2 eV for thieno[3,4-b]pyrazines) .
  • Doping with redox-active ligands : Cr(II)-pyrazine coordination polymers exhibit high conductivity (σ ≈ 10² S/cm) via ligand-centered electron delocalization .
  • Interpenetrating networks : 3D frameworks (e.g., M(pyrazine)[Au(CN)₂]₂) enable anisotropic charge transport .

Basic: What safety precautions are necessary when handling pyrrolopyrazines?

  • Hazard codes : H302 (harmful if swallowed) and H317 (skin sensitization) require gloves, goggles, and fume hoods .
  • Storage : Stable at 2–8°C in inert atmospheres to prevent decomposition .

Advanced: How do reduced pyrazine ligands influence magnetic properties in coordination polymers?

Electron transfer from Cr(II) to pyrazine ligands generates Cr(III)-radical species, enabling ferrimagnetic ordering (T꜀ ≈ 55 K) in CrCl₂(pyrazine)₂. Magnetic susceptibility and neutron scattering reveal strong superexchange interactions (J ≈ -15 cm⁻¹) via the π-conjugated ligand backbone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Reactant of Route 2
6-Methyl-5H-pyrrolo[3,2-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.